molecular formula C10H6BrF3O B8248599 7-Bromo-4-(trifluoromethyl)indan-1-one

7-Bromo-4-(trifluoromethyl)indan-1-one

Cat. No.: B8248599
M. Wt: 279.05 g/mol
InChI Key: YCSXDVVIPPTHBN-UHFFFAOYSA-N
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Description

7-Bromo-4-(trifluoromethyl)indan-1-one is an organic compound with the molecular formula C10H6BrF3O. It is a derivative of indanone, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the indanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-(trifluoromethyl)indan-1-one typically involves the introduction of bromine and trifluoromethyl groups into the indanone structure. One common method involves the bromination of 4-(trifluoromethyl)indan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-(trifluoromethyl)indan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted indanones with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

7-Bromo-4-(trifluoromethyl)indan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Bromo-4-(trifluoromethyl)indan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-(trifluoromethyl)indan-1-one is unique due to the combined presence of bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

IUPAC Name

7-bromo-4-(trifluoromethyl)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O/c11-7-3-2-6(10(12,13)14)5-1-4-8(15)9(5)7/h2-3H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSXDVVIPPTHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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